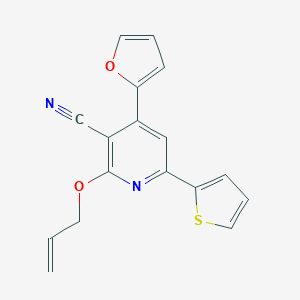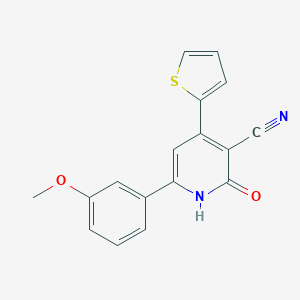![molecular formula C24H21N5O5 B292087 Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292087.png)
Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as ECP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ECP is a member of the triazolopyrimidine family and has been shown to have a unique structure and mechanism of action. In
Mechanism of Action
The mechanism of action of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth, differentiation, and apoptosis. Additionally, Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can induce apoptosis in cancer cells and inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases. In vivo studies have shown that Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in lab experiments is its unique structure and mechanism of action, which may provide new insights into the development of therapeutic agents. Additionally, Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have a broad range of activities, making it a potential candidate for the treatment of various diseases. However, one limitation of using Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One direction is the development of new synthetic methods to improve the yield and purity of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. Another direction is the exploration of the structure-activity relationship of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate to identify more potent and selective analogs. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may improve its bioavailability and efficacy.
In conclusion, Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate have been discussed in this paper. Further studies are needed to fully understand the potential of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate as a therapeutic agent.
Synthesis Methods
The synthesis of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 4-ethoxybenzaldehyde, 5-amino-3-methoxybenzoic acid, and ethyl cyanoacetate in the presence of acetic anhydride and sulfuric acid. The reaction proceeds via a condensation reaction, followed by a cyclization reaction to form the triazolopyrimidine ring. The final product is obtained through purification and recrystallization.
Scientific Research Applications
Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied for its potential therapeutic properties in various scientific research fields. In the pharmaceutical industry, Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have antitumor, antimicrobial, and antiviral activities. Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Molecular Formula |
C24H21N5O5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C24H21N5O5/c1-4-33-17-11-9-16(10-12-17)29-24-26-20(15-7-6-8-18(13-15)32-3)19(14-25)22(30)28(24)21(27-29)23(31)34-5-2/h6-13H,4-5H2,1-3H3 |
InChI Key |
LMURQWIWHCXIDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=C(C(=O)N3C(=N2)C(=O)OCC)C#N)C4=CC(=CC=C4)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=C(C(=O)N3C(=N2)C(=O)OCC)C#N)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
![4-imino-N-phenyl-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine](/img/structure/B292007.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea](/img/structure/B292010.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292011.png)
![N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292012.png)
![N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B292017.png)

![4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292021.png)

![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-thiophenecarboxamide](/img/structure/B292024.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-piperidinoacetamide](/img/structure/B292025.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide](/img/structure/B292028.png)